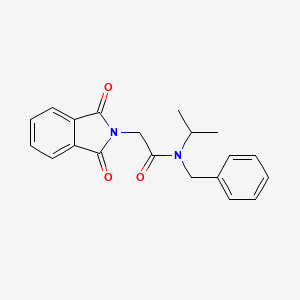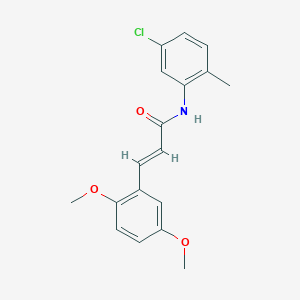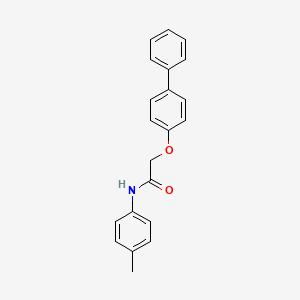![molecular formula C12H13N7O6S B5542321 N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide](/img/structure/B5542321.png)
N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide involves complex chemical reactions. For instance, N-aminosulfamides, which share a similar structural motif, are synthesized through condensations of N-protected amino hydrazides and p-nitrophenylsulfamidate esters, showcasing the type of chemical synthesis pathways that might be relevant for our compound of interest (Turcotte, Bouayad‐Gervais, & Lubell, 2012).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods and X-ray diffraction to determine the arrangement of atoms within a molecule. For related compounds, the structural analysis has shown diverse conformations and intermolecular interactions, including hydrogen bonding and pi-pi stacking interactions, which are critical for understanding the molecular architecture and its implications on reactivity and properties (Hwang, Tu, Wang, & Lee, 2006).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds can involve a variety of reactions, including sulfonamide-sulfonimide tautomerism, demonstrating the compound's reactivity and the conditions under which different forms are stabilized. This aspect is crucial for understanding how the compound interacts in various chemical environments (Branowska et al., 2022).
科学的研究の応用
Novel Applications in Membrane Science
The compound N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide has been explored in various scientific fields. One such application is in the field of membrane science. For instance, Liu et al. (2012) developed novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers. These membranes demonstrated improved water flux and effective dye treatment capabilities, indicating potential use in water purification and wastewater treatment processes (Liu et al., 2012).
Peptidomimetics Development
N-Aminosulfamides, which are similar in structure to the compound , have been studied for their role as peptidomimetics. Turcotte et al. (2012) synthesized aza-sulfurylglycinyl tripeptide analogs, demonstrating effective methods for creating peptidomimetic structures. This research has implications in drug development and the study of protein interactions (Turcotte et al., 2012).
Analytical Chemistry and Detection Technologies
In analytical chemistry, compounds similar to N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide have been used for detection and sensing applications. Das and Mandal (2018) developed single-molecule fluorescent probes based on amino and methoxy-substituted triazinyl compounds for the ultrafast detection of 2,4,6-trinitrophenol in water. This research contributes to environmental monitoring and detection technologies (Das & Mandal, 2018).
Corrosion Inhibition in Industrial Materials
In the field of materials science, triazine derivatives have been studied for their role in corrosion inhibition. Yadav et al. (2015) investigated the corrosion inhibition of N80 steel using triazine derivatives in acidic mediums. This research provides insights into protective measures for industrial materials and infrastructure (Yadav et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[(4-nitrophenyl)sulfamoyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O6S/c1-7-13-10(16-12(14-7)25-2)15-11(20)18-26(23,24)17-8-3-5-9(6-4-8)19(21)22/h3-6,17H,1-2H3,(H2,13,14,15,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMVCGMLTQNMEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5542249.png)


![N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-1-pyrrolidinyl)acetamide](/img/structure/B5542269.png)


![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5542289.png)
![7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5542300.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5542314.png)

![8-bromo-7-methyl-2,3-dihydro-9H-[1,4]dioxino[2,3-h]chromen-9-one](/img/structure/B5542346.png)
![9-nitrobenzo[b]naphtho[1,2-f]oxepine-11-carbonitrile](/img/structure/B5542350.png)